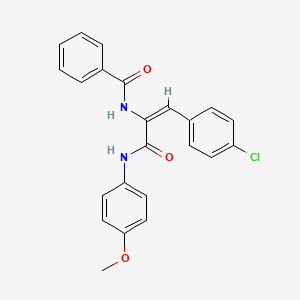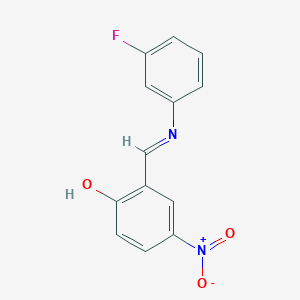
Butyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ニトロ-1,3-ジオキソイソインドール-2-イル)安息香酸ブチルは、ブチルエステル基、ニトロ基、イソインドリン-1,3-ジオン部分の存在が特徴的な複雑な有機化合物です。
準備方法
合成経路と反応条件
4-(4-ニトロ-1,3-ジオキソイソインドール-2-イル)安息香酸ブチルの合成は、通常、硫酸またはp-トルエンスルホン酸などの適切な触媒の存在下で、4-(4-ニトロ-1,3-ジオキソイソインドール-2-イル)安息香酸をブタノールでエステル化することにより行われます。この反応は通常、酸からエステルへの完全な変換を確保するために、還流条件下で行われます。
工業生産方法
工業的な環境では、4-(4-ニトロ-1,3-ジオキソイソインドール-2-イル)安息香酸ブチルの製造には、効率と収率を高めるために連続フロープロセスが採用される場合があります。自動化された反応器と温度、圧力、触媒濃度などの反応パラメーターの精密な制御により、生産プロセスを最適化できます。
化学反応の分析
反応の種類
4-(4-ニトロ-1,3-ジオキソイソインドール-2-イル)安息香酸ブチルは、次のようなさまざまな化学反応を起こすことができます。
還元: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤、または水素化ホウ素ナトリウムを使用して、アミノ基に還元できます。
置換: エステル基は、水酸化ナトリウム水溶液を使用して、対応するカルボン酸に加水分解できます。
酸化: この化合物は、特にベンジル位で、過マンガン酸カリウムなどの酸化剤を使用して、酸化反応を起こすことができます。
一般的な試薬と条件
還元: 活性炭担持パラジウム触媒を用いた水素ガス、またはエタノール中水素化ホウ素ナトリウム。
置換: 還流条件下での水酸化ナトリウム水溶液。
酸化: 酸性媒体中の過マンガン酸カリウム。
生成される主な生成物
還元: 4-(4-アミノ-1,3-ジオキソイソインドール-2-イル)安息香酸。
置換: 4-(4-ニトロ-1,3-ジオキソイソインドール-2-イル)安息香酸。
酸化: 使用される特定の条件に応じて、さまざまな酸化誘導体。
科学研究への応用
4-(4-ニトロ-1,3-ジオキソイソインドール-2-イル)安息香酸ブチルは、科学研究においていくつかの応用を持っています。
医薬品化学: 潜在的な治療効果を持つ医薬品化合物の合成のためのビルディングブロックとして使用されます。
材料科学: この化合物の独特な構造特性は、ポリマーやコーティングを含む高度な材料の開発に適しています。
有機合成: より複雑な有機分子の合成における中間体として役立ち、新しい合成方法論の開発を促進します。
生物学的研究:
科学的研究の応用
Butyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, including polymers and coatings.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies:
作用機序
4-(4-ニトロ-1,3-ジオキソイソインドール-2-イル)安息香酸ブチルの作用機序には、特定の分子標的および経路との相互作用が含まれます。ニトロ基は、細胞成分と相互作用する反応性中間体を形成するために生体還元を受ける可能性があり、さまざまな生物学的効果をもたらします。イソインドリン-1,3-ジオン部分は、酵素または受容体と相互作用することによって、化合物の活性を調節する役割を果たす可能性もあります。
類似化合物との比較
類似化合物
4-(4-ニトロ-1,3-ジオキソイソインドール-2-イル)安息香酸: 構造は似ていますが、ブチルエステル基がありません。
4-(4-アミノ-1,3-ジオキソイソインドール-2-イル)安息香酸: 構造は似ていますが、ニトロ基の代わりにアミノ基があります。
4-(1,3-ジオキソイソインドール-2-イル)安息香酸: ニトロ基とブチルエステル基がありません。
独自性
4-(4-ニトロ-1,3-ジオキソイソインドール-2-イル)安息香酸ブチルは、その官能基の組み合わせによって独特であり、独自の化学反応性と潜在的な用途を提供します。ブチルエステル基の存在は、さまざまな有機溶媒での溶解性と使用の可能性を高め、ニトロ基はさらなる化学修飾のための部位を提供します。
特性
分子式 |
C19H16N2O6 |
|---|---|
分子量 |
368.3 g/mol |
IUPAC名 |
butyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C19H16N2O6/c1-2-3-11-27-19(24)12-7-9-13(10-8-12)20-17(22)14-5-4-6-15(21(25)26)16(14)18(20)23/h4-10H,2-3,11H2,1H3 |
InChIキー |
RRRDBJABKVBJGD-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-{[2-(Naphthalen-2-YL)-1,3-benzoxazol-5-YL]imino}methyl]phenyl 3-bromobenzoate](/img/structure/B11704006.png)
![3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704007.png)
![4-{[3-(morpholin-4-yl)propyl]amino}-3-nitro-2H-thiochromen-2-one](/img/structure/B11704011.png)

![4-bromo-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11704015.png)
![3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704021.png)
![3-Nitro-N-(2,2,2-trichloro-1-{[(2,4,6-trichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704024.png)

![(2E)-1-(2,4-dinitrophenyl)-2-[(5-phenylfuran-2-yl)methylidene]hydrazine](/img/structure/B11704045.png)
![(5E)-2-[(2-chlorophenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11704048.png)
![2,4-dichloro-6-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11704051.png)
![1-[4-methyl-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11704065.png)
![2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-ethoxy-4-nitrophenol](/img/structure/B11704067.png)

